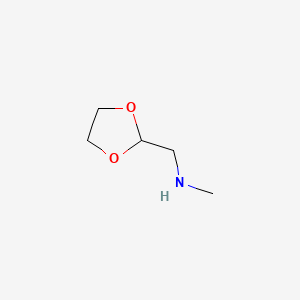
1-Cyclopentene-1,2-dicarboxylic anhydride
Übersicht
Beschreibung
1-Cyclopentene-1,2-dicarboxylic anhydride is a chemical compound with the molecular formula C7H6O3 . It is a valuable Diels-Alder dienophile, for example, in approach to the bicycloundecane system in taxanes . It has also been used as a reagent in the enantioselective synthesis of disubstituted proline derivatives and its application in the synthesis of hepatitis C virus protease inhibitor telaprevir, Nrf2-Keap1 complex inhibitors preparation, binding mode, and structural-activity relationship .
Synthesis Analysis
The synthesis of trans-cyclopentane-1,2-dicarboxylic acid, which is closely related to 1-Cyclopentene-1,2-dicarboxylic anhydride, has been described in the literature . If IR has OH peaks, then some hydrolysis to the diacid (m 178o) must have occurred. In this case, it can be refluxed with an appropriate volume of Ac2O for 30 minutes, evaporate the Ac2O and distil it in vacuo .
Molecular Structure Analysis
The molecular formula of 1-Cyclopentene-1,2-dicarboxylic anhydride is C7H6O3 . The average mass is 138.121 Da and the monoisotopic mass is 138.031693 Da .
Chemical Reactions Analysis
1-Cyclopentene-1,2-dicarboxylic anhydride is a valuable Diels-Alder dienophile . If IR has OH peaks, then some hydrolysis to the diacid (m 178o) must have occurred. In this case, it can be refluxed with an appropriate volume of Ac2O for 30 minutes, evaporate the Ac2O and distil it in vacuo .
Physical And Chemical Properties Analysis
The melting point of 1-Cyclopentene-1,2-dicarboxylic anhydride is 42-45 °C (lit.), and the boiling point is 133-135 °C/10 mmHg (lit.) . The density is roughly estimated to be 1.2667, and the refractive index is n20/D 1.4978 (lit.) .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Hepatitis C Virus Protease Inhibitor Telaprevir 1-Cyclopentene-1,2-dicarboxylic anhydride is used as a reagent in the enantioselective synthesis of disubstituted proline derivatives, which are key intermediates in the synthesis of the hepatitis C virus protease inhibitor telaprevir .
Nrf2-Keap1 Complex Inhibitors
This compound is involved in the preparation of Nrf2-Keap1 complex inhibitors, contributing to the understanding of their binding mode and structural-activity relationship .
Diels-Alder Reactions
It serves as a valuable Diels-Alder dienophile, which is utilized in synthetic approaches to the bicycloundecane system found in taxanes .
Petrochemical Industry
Although not directly related to scientific research, 1-Cyclopentene-1,2-dicarboxylic anhydride is used extensively in the petrochemical industry as a selective solvent .
Safety and Hazards
When handling 1-Cyclopentene-1,2-dicarboxylic anhydride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPFLCLIBNHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315061 | |
| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentene-1,2-dicarboxylic anhydride | |
CAS RN |
3205-94-5 | |
| Record name | 3205-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















